2-chloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzenesulfonamide moiety and an o-tolyl substituent. The thiazolo-triazole scaffold is known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The o-tolyl group (2-methylphenyl) at position 2 of the thiazolo-triazole system and the 2-chlorobenzenesulfonamide side chain likely influence its physicochemical properties and biological interactions. This compound’s structural complexity and functional group diversity make it a candidate for comparison with related derivatives to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
2-chloro-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-13-6-2-3-7-15(13)18-22-19-24(23-18)14(12-27-19)10-11-21-28(25,26)17-9-5-4-8-16(17)20/h2-9,12,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZXKKNBXLMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. They interact with various enzymes and receptors, affecting multiple biological pathways.
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, the compound of interest can be synthesized through a three-component reaction involving chloroacetic acid and specific aromatic aldehydes under controlled conditions. The resulting compounds are often purified through recrystallization methods to achieve high purity levels necessary for biological evaluation .
Key Synthetic Pathways
- Three-component reaction : This method combines chloroacetic acid with aromatic/heteroaromatic aldehydes in the presence of a base such as sodium acetate.
- Recrystallization : A common purification technique used to isolate the desired product from the reaction mixture.
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. For example, derivatives containing chlorine and other substituents have shown promising results in inhibiting cancer cell lines while maintaining low toxicity to normal cells .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that:
- The presence of chlorine atoms in specific positions enhances the anticancer efficacy of these compounds.
- Modifications at the N-(4-R-phenyl)acetamides linked at the O-2 position significantly impact their biological activity .
Additional Biological Activities
Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to possess a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antioxidant : Exhibiting properties that combat oxidative stress.
- Anti-inflammatory : Potentially useful in treating inflammatory conditions .
In Vitro Evaluations
Several studies have conducted in vitro evaluations of thiazolo[3,2-b][1,2,4]triazole derivatives against different cancer cell lines. For instance:
- A study reported IC50 values for specific derivatives indicating effective cytotoxicity against human embryonic kidney (HEK293) cells without significant toxicity to normal somatic cells .
- Another study highlighted the importance of substituent positioning on the triazole ring in enhancing anticancer activity .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Several analogs share the thiazolo[3,2-b][1,2,4]triazole core but differ in substituents, leading to variations in properties and activities:
- N-{2-[2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-2,4-dimethylbenzenesulfonamide (): This compound replaces the o-tolyl group with a 2-fluorophenyl ring and introduces 2,4-dimethylbenzenesulfonamide.
- 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) (): Substituted with 4-chlorophenyl and phenyl groups, this derivative lacks the benzenesulfonamide chain but demonstrates moderate yield (76%) and a melting point of 143–145°C, suggesting higher crystallinity than non-halogenated analogs .
6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (10b) ():
Bromine and methoxy substituents contribute to distinct electronic effects. The bromine atom increases molecular weight and polarizability, while the methoxy group enhances solubility in polar solvents. This compound exhibits a high yield (89%) and melting point (158–160°C) .
Table 1: Key Physicochemical Properties of Selected Analogs
Spectral and Structural Analysis
- NMR Controversies : highlights ambiguities in interpreting NH proton signals in thiazolo-triazoles. A singlet at δ = 13.80–14.30 ppm was initially attributed to amide NH protons but may instead correspond to 1,2,4-triazole NH, complicating structural elucidation .
- LCMS and Elemental Analysis : Derivatives in and were validated using LCMS (e.g., m/z 386.5 for 10b) and elemental composition matching, ensuring purity and structural integrity .
Q & A
Q. What are the critical steps in synthesizing 2-chloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including:
- Intermediate preparation : Formation of the thiazolo-triazole core via cyclization of 4-amino-5-[4-(substituted phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with reagents like 2-chloro-N-phenylacetamide or bromo-diethylmalonate under reflux conditions .
- Sulfonamide coupling : Reaction of the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
- Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios to minimize side products. Use catalysts (e.g., DMAP) to enhance coupling efficiency .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography : Provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide moiety) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., o-tolyl methyl group at δ ~2.4 ppm) and confirms substituent positions .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peak at m/z ~460–470) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., bioavailability, half-life) to align with in vitro IC₅₀ values .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies. For example, sulfonamide hydrolysis in vivo could reduce efficacy .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., serum protein binding) affecting activity .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to elucidate the pharmacophore?
- Core modifications : Synthesize analogs with variations in the thiazolo-triazole ring (e.g., replacing o-tolyl with p-fluorophenyl) to assess steric/electronic effects .
- Substituent mapping : Systematically alter the benzenesulfonamide’s chloro position (e.g., para vs. meta) and evaluate binding affinity via molecular docking .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to probe ring electronegativity’s role in target interaction .
Q. How can advanced computational methods enhance mechanistic understanding of this compound’s biological targets?
- Molecular dynamics simulations : Model interactions with putative targets (e.g., kinase ATP-binding pockets) to identify key binding residues .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., chloro to fluoro) on binding energy .
- QSAR modeling : Train models using bioactivity data from analogs to predict novel derivatives with improved potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
